4-(1-phenylethyl)aniline

Catalog No.
S6545858
CAS No.
7476-71-3
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-phenylethyl)aniline

CAS Number

7476-71-3

Product Name

4-(1-phenylethyl)aniline

IUPAC Name

4-(1-phenylethyl)aniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,15H2,1H3

InChI Key

VZJQSNPTVCQCLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)N

4-(1-phenylethyl)aniline, with the chemical formula C14_{14}H15_{15}N and a molecular weight of 197.28 g/mol, is an organic compound characterized by a phenyl group attached to an ethylamine structure. This compound is also known as N-(1-phenylethyl)aniline and is classified under the broader category of anilines, which are derivatives of aniline with various substituents on the aromatic ring. Its structure features a central aniline moiety (C6_6H5_5NH2_2) with a 1-phenylethyl group (C6_6H5_5C2_2H5_5).

Typical of amines and aromatic compounds, including:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with alkyl halides.
  • Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Reduction: The nitro derivatives can be reduced to form amines.

These reactions are significant for synthesizing derivatives and modifying the compound for various applications.

Research indicates that 4-(1-phenylethyl)aniline exhibits notable biological activity. It has been studied for its potential anti-cancer properties, particularly in inducing apoptosis in cancer cells. Its structure allows it to interact with biological targets, potentially leading to therapeutic applications in oncology . Additionally, its derivatives have shown promise in modulating various biological pathways, making them candidates for further pharmacological studies.

The synthesis of 4-(1-phenylethyl)aniline typically involves:

  • Friedel-Crafts Alkylation: This method uses phenylacetaldehyde and aniline in the presence of a Lewis acid catalyst to form the desired compound.
  • Reduction of Nitro Compounds: Starting from nitro derivatives, reduction processes using hydrogenation can yield 4-(1-phenylethyl)aniline.
  • Direct Amination: Reacting phenylethylene with aniline under specific conditions can result in the formation of this compound.

These methods highlight the versatility in synthesizing this compound from various precursors.

4-(1-phenylethyl)aniline finds applications across multiple fields:

  • Pharmaceuticals: Its derivatives are explored for their potential use in drug development, particularly in cancer treatment.
  • Chemical Synthesis: As an intermediate, it serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: It may be used in creating polymers or coatings due to its chemical stability and reactivity.

Studies on the interactions of 4-(1-phenylethyl)aniline with biological systems have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. Investigations into its binding affinities with specific receptors have shown promise for therapeutic applications, particularly in targeting malignancies . Further research is needed to elucidate its mechanisms of action fully.

Several compounds share structural similarities with 4-(1-phenylethyl)aniline. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-Methyl-2-(1-phenylethyl)anilineC15_{15}H17_{17}NContains a methyl group at the para position
N-(1-Methyl-1-phenylethyl)anilineC15_{15}H17_{17}NFeatures a methyl substitution on the ethyl group
4-Chloro-N-(1-phenylethyl)anilineC14_{14}H14_{14}ClNChlorine substitution enhances electrophilicity
4-Isopropyl-N-(1-phenylethyl)anilineC16_{16}H21_{21}NIsopropyl group increases steric hindrance

These compounds differ primarily in their substituents on the aromatic ring or the ethylamine side chain, affecting their chemical reactivity and biological activity. The unique combination of a phenethyl group with an aniline moiety distinguishes 4-(1-phenylethyl)aniline from its analogs, contributing to its specific properties and applications in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-25-2023

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